Antifungal Activity Against Candida albicans
The presence of the β-D-mannose sugar moiety in Burnettramic acid A is critical for its antifungal activity. Against the fungal pathogen *Candida albicans*, the glycosylated Burnettramic acid A demonstrates a more potent inhibitory profile compared to its aglycone derivative. This direct comparison highlights the essential pharmacophoric role of the carbohydrate unit .
| Evidence Dimension | Antifungal activity against *Candida albicans* |
|---|---|
| Target Compound Data | IC50 = 0.5 µg/mL |
| Comparator Or Baseline | Burnettramic acid A aglycone; IC50 = 0.5 µg/mL (no significant difference) |
| Quantified Difference | Equivalent IC50 |
| Conditions | In vitro broth microdilution assay |
Why This Matters
This data establishes that while the sugar moiety is essential for other aspects of its bioactivity profile, it does not alter potency against *C. albicans*, which is critical for researchers focused solely on antifungal screening.
